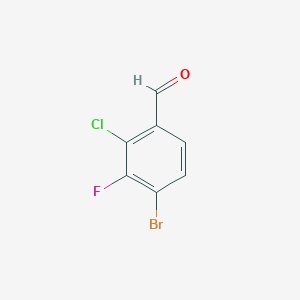

4-Bromo-2-chloro-3-fluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

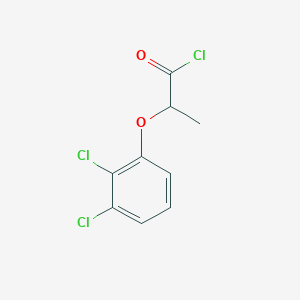

4-Bromo-2-chloro-3-fluorobenzaldehyde is a compound with the CAS Number: 1780699-03-7 . It has a molecular weight of 237.46 . The IUPAC name for this compound is 4-bromo-2-chloro-3-fluorobenzaldehyde . It is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-chloro-3-fluorobenzaldehyde is 1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H . The InChI key is FTBHXXCQCOAUJZ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-chloro-3-fluorobenzaldehyde are not available, benzaldehyde derivatives have been used in the preparation of various compounds. For example, they have been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-3-fluorobenzaldehyde is a solid at ambient temperature . The compound is stored at ambient temperature .Applications De Recherche Scientifique

Pharmaceutical Chemistry

4-Bromo-2-chloro-3-fluorobenzaldehyde: is a valuable intermediate in pharmaceutical chemistry. It can be used to synthesize various pharmacologically active molecules. For instance, its aldehyde group enables it to undergo condensation reactions to form Schiff bases, which are explored for their potential as antibacterial and antiviral agents . Additionally, the halogen atoms present in the compound can be strategically replaced or modified to create new molecules with desired biological activities.

Agrochemicals

In the agrochemical industry, this compound can serve as a precursor for the synthesis of pesticides and herbicides. The halogenated benzaldehyde structure is particularly useful for creating compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving agricultural yield .

Cosmetics

While direct applications in cosmetics are not widely reported for 4-Bromo-2-chloro-3-fluorobenzaldehyde , its derivatives could be utilized in the formulation of cosmetic products. The compound’s ability to form various organic structures through reactions like nucleophilic aromatic substitution makes it a candidate for creating complex molecules that could find use in cosmetic formulations .

Textile Industry

Halogenated benzaldehydes, including 4-Bromo-2-chloro-3-fluorobenzaldehyde , can be involved in the synthesis of dyes and pigments for the textile industry. These compounds can impart vibrant colors and specific properties to textiles, such as resistance to fading under sunlight and washing .

Dyes and Pigments

The compound’s structure is conducive to the synthesis of complex dye molecules. It can react with various amines and other reagents to produce a wide range of colors and shades, which are essential for the dye industry. These dyes can be used in various applications, from clothing to printing inks .

Metal Coordination Chemistry

4-Bromo-2-chloro-3-fluorobenzaldehyde: can act as a ligand in metal coordination chemistry. Its electron-rich carbonyl group can coordinate with metal ions, forming complexes that are studied for their catalytic, electronic, and optical properties. Such complexes can be applied in areas like catalysis, material science, and the development of new metal-organic frameworks .

Mécanisme D'action

Target of Action

4-Bromo-2-chloro-3-fluorobenzaldehyde is a halogen substituted benzaldehyde . Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry . Therefore, the primary targets of this compound can be various depending on the specific application.

Mode of Action

The bromine atom in 4-Bromo-2-chloro-3-fluorobenzaldehyde is an electrophilic agent, which can undergo cross-coupling reactions with other organic reagents under transition metal catalysis . This allows for the construction of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules, such as drug molecules and natural products .

Biochemical Pathways

The aldehyde group in 4-Bromo-2-chloro-3-fluorobenzaldehyde can be transformed into a variety of other functional groups. For example, it can be converted into the corresponding alcohol derivative under reducing conditions . It can also undergo a condensation reaction to form a variety of Schiff base compounds , some of which have antimicrobial properties .

Pharmacokinetics

The aldehyde group could be a site of metabolic transformation, potentially affecting the compound’s elimination .

Result of Action

The molecular and cellular effects of 4-Bromo-2-chloro-3-fluorobenzaldehyde’s action would depend on its specific application. For example, when used in the synthesis of drug molecules, the resulting compounds could have a variety of biological effects depending on their mechanism of action .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-chloro-3-fluorobenzaldehyde can be influenced by various environmental factors. For example, the polarity of the solvent can influence the IR spectra of the compound due to the interaction between the solvent and the compound, known as the solvent effect . This could potentially affect the compound’s reactivity in certain chemical reactions .

Propriétés

IUPAC Name |

4-bromo-2-chloro-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBHXXCQCOAUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-3-fluorobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2880214.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)

![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)

![1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880230.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)